Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a chemical compound with the molecular weight of 232.3 . It is also known by its IUPAC name, tert-butyl ( ( (1s,3s)-3- (aminomethyl)-3-fluorocyclobutyl)methyl)carbamate .
Synthesis Analysis
The synthesis of similar compounds, such as Boc-protected amines and amino acids, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3, (H,14,15)/t8-,11+ .Chemical Reactions Analysis
The Boc group in compounds like this is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Synthesis and Intermediate Development
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) described a rapid synthetic method for an important intermediate used in the development of omisertinib (AZD9291), demonstrating the utility of tert-butyl carbamates in pharmaceutical chemistry. The synthetic route optimized the total yield to 81%, highlighting the efficiency of the process (Zhao, Guo, Lan, & Xu, 2017).
Catalysis and Chemical Reactions
In another application, Chankeshwara and Chakraborti (2006) found that indium(III) halides act as efficient catalysts for the N-tert-butoxycarbonylation of amines, converting various amines to N-tert-butyl-carbamates under room temperature and solvent-free conditions. This chemoselective conversion highlights the adaptability of tert-butyl carbamates in synthesizing protected amines without side reactions (Chankeshwara & Chakraborti, 2006).
Molecular Structure Analysis
Tert-butyl carbamates also play a significant role in the study of molecular structures. For example, Baillargeon et al. (2017) explored the crystal structures of tert-butyl carbamate derivatives, revealing the presence of bifurcated hydrogen and halogen bonds involving the same carbonyl group. This study contributes to understanding the intermolecular interactions and structural characteristics of tert-butyl carbamates (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLHIEQHZFEHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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